molecular formula C5H9N3OS B2875765 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine CAS No. 1191998-54-5

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2875765
CAS No.: 1191998-54-5
M. Wt: 159.21
InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
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Description

Product Overview 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine ( 1191998-54-5) is a high-purity chemical compound with the molecular formula C 5 H 9 N 3 OS and a molecular weight of 159.21 g/mol [ citation:1 ]. Its structure is characterized by the SMILES notation NC1=NC(CCOC)=NS1 [ citation:1 ]. This organic building block belongs to the 1,2,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their significant role in medicinal chemistry and drug discovery [ citation:7 ]. Research Applications and Value Derivatives based on the 1,2,4-thiadiazole core are extensively investigated in scientific research. While data for this specific analog is developing, its structure suggests potential as a key intermediate in the synthesis of more complex molecules for pharmacological screening [ citation:4 ]. The 1,2,4-thiadiazole scaffold is recognized for its favorable physicochemical properties and is explored in various therapeutic areas. For instance, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of filarial infections like onchocerciasis [ citation:4 ]. Furthermore, closely related 1,3,4-thiadiazole derivatives containing an N-methoxyethyl moiety have demonstrated promising in vitro antifungal activity against Aspergillus fumigatus , showing significant inhibition of fungal growth and causing morphological damage to hyphae and cellular membranes without exhibiting obvious cytotoxicity in preliminary assays [ citation:3 ]. This makes the this compound a valuable scaffold for researchers developing new antifungal agents and exploring novel bioactive compounds. Notice This product is intended for research purposes and laboratory use only. It is not intended for human therapeutic or diagnostic use.

Properties

IUPAC Name

3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWSFCTTYMFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinner Reaction-Based Cyclization Strategies

Adaptation of the Pinner Reaction for Amidino Intermediate Formation

The Pinner reaction, a classical method for synthesizing imino ethers from nitriles and alcohols, has been adapted for thiadiazole synthesis. In the context of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine, the reaction begins with 3-methoxypropionitrile (CH₃OCH₂CH₂CN) as the starting material. Treatment with anhydrous ethanol and hydrogen chloride gas generates the Pinner salt, 3-methoxypropionimidic acid ethyl ester hydrochloride (CH₃OCH₂CH₂C(=NH)OEt·HCl), via acid-catalyzed nucleophilic addition.

Key Parameters:

  • Solvent: Absolute ethanol (dry conditions preferred)
  • Temperature: 0–5°C during HCl gas bubbling
  • Isotopic Purity: >90% when using deuterated analogs (noted in related syntheses)

Amidination and Cyclization via Bromine or Hypochlorite Routes

The Pinner salt is subsequently treated with gaseous ammonia to yield 3-methoxypropionamidine (CH₃OCH₂CH₂C(=NH)NH₂). Cyclization to form the thiadiazole ring proceeds via two distinct pathways:

Bromine-Mediated Cyclization

Reaction with bromine (Br₂) and potassium thiocyanate (KSCN) in dry methanol at 0–5°C facilitates intramolecular N–S bond formation. Sodium methoxide (NaOMe) acts as a base, deprotonating intermediates to drive the reaction.

Optimized Conditions:

  • Molar Ratios: 1.1 eq KSCN, 3.1 eq NaOMe, 1.5 eq Br₂ relative to amidine
  • Yield: ~70–80% (extrapolated from analogous 3-methyl derivatives)
  • Isolation: Ethyl acetate extraction followed by crystallization
Hypochlorite-Mediated Cyclization

Sodium hypochlorite (NaOCl) oxidizes the amidine to an intermediate chloramine species, which reacts with thiocyanate under basic conditions. This route avoids bromine handling and achieves higher isotopic purity (>95%) in related compounds.

Critical Factors:

  • Temperature: Strict maintenance at 0–5°C to prevent over-oxidation
  • Solvent System: Aqueous NaOCl followed by dry methanol for thiocyanate addition

Thiourea Intermediate Route via Nucleophilic Substitution

Synthesis of 3-(2-Methoxyethyl)-Thiourea

An alternative approach involves the condensation of 3-methoxypropylamine (CH₃OCH₂CH₂NH₂) with potassium thiocyanate (KSCN) in acidic media. The resulting thiourea derivative undergoes oxidative cyclization using iodine (I₂) or hydrogen peroxide (H₂O₂) to form the thiadiazole ring.

Reaction Scheme:

  • CH₃OCH₂CH₂NH₂ + KSCN → CH₃OCH₂CH₂NHCSNH₂
  • Oxidative cyclization → this compound

Advantages:

  • Avoids hazardous bromine/hypochlorite
  • Scalable for industrial production

NaH–DMF-Promoted Dehydrogenative N–S Bond Formation

Radical-Based Cyclization Mechanism

A recent advance (2024) employs sodium hydride (NaH) in dimethylformamide (DMF) to promote dehydrogenative coupling. This transition-metal-free method utilizes thioacylamidine intermediates generated from 3-methoxypropionamidine and aryl dithioesters.

Mechanistic Insights:

  • Deprotonation of DMF generates a carbamoyl anion, initiating radical formation.
  • Intramolecular N–S bond formation occurs via radical recombination.
  • Aromatic stabilization drives the reaction to completion.

Optimized Protocol:

  • Base: NaH (2.5 eq)
  • Solvent: Anhydrous DMF under nitrogen atmosphere
  • Temperature: 80°C for 12 hours
  • Yield: 65–75% (based on disubstituted thiadiazole analogs)

Comparative Analysis of Synthetic Methods

Parameter Pinner/Bromine Route Hypochlorite Route Thiourea Oxidation NaH–DMF Method
Reaction Time 4–6 hours 3–5 hours 8–12 hours 12–24 hours
Yield 70–80% 75–85% 60–70% 65–75%
Hazard Profile High (Br₂) Moderate (NaOCl) Low (I₂/H₂O₂) Low (NaH)
Isotopic Purity >90% >95% N/A N/A
Scalability Industrial Pilot-scale Industrial Lab-scale

Key Observations:

  • The hypochlorite route offers superior yield and purity but requires precise temperature control.
  • The NaH–DMF method eliminates halogens but has longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The methoxyethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The thiadiazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key 1,2,4-Thiadiazol-5-amine Derivatives and Their Properties

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine 2-Methoxyethyl at C3 189.25* Discontinued; limited data
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl at C3 211.68 Enhanced reactivity via electron-withdrawing Cl
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine Trichloromethyl at C3 228.50 High toxicity (GHS hazard classification)
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (23) Pyridinyl and isopropoxy groups 355.41 45% yield, 98% purity; macrofilaricidal activity
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-Methoxyphenylsulfanyl at C3 239.31 Soluble in DMSO; research chemical
3-Morpholino-1,2,4-thiadiazol-5-amine Morpholino at C3 186.23 Irritant; used in medicinal chemistry

*Calculated based on molecular formula C₅H₉N₃OS.

Structural and Functional Comparisons

Electronic and Steric Effects

  • Aryl vs. In contrast, the 2-methoxyethyl group in the target compound introduces electron-donating methoxy and flexible ethyl chains, likely improving solubility and reducing steric hindrance. Trichloromethyl substitution (CAS 7523-57-1) significantly increases molecular weight and hydrophobicity but raises safety concerns due to its classification as hazardous .

Biological Activity

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties. The unique methoxyethyl substituent is believed to enhance its solubility and bioavailability, potentially influencing its biological effectiveness.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C6H10N4S\text{C}_6\text{H}_{10}\text{N}_4\text{S}

This compound features a thiadiazole ring with a methoxyethyl group that may facilitate interactions with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors in biological systems. The presence of the methoxyethyl group enhances the compound's capacity to penetrate cell membranes, thereby increasing its bioavailability and potential effectiveness against various targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.14 mM
Staphylococcus aureus0.59 mM
Candida albicansModerate inhibition observed

Preliminary findings suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or function .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 35.81 μM for selected derivatives

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Case Studies

  • Study on Thiadiazole Derivatives : A study evaluated multiple thiadiazole derivatives for their antimicrobial and anticancer activities. The derivatives exhibited varying degrees of effectiveness against common bacterial strains and cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
  • Ionic Liquid Applications : Research has demonstrated that this compound can be utilized in ionic liquid forms to enhance solubility and stability in pharmaceutical applications. This approach has shown promise in improving drug synthesis processes and reducing environmental impacts in agrochemical production .

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